molecular formula C18H23ClN2O B10885695 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10885695
M. Wt: 318.8 g/mol
InChI Key: CSQIPDRJAUDPME-UHFFFAOYSA-N
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Description

(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE is a complex organic compound with the molecular formula C18H23ClN2O This compound features a bicyclo[221]heptane ring system, a piperazine ring, and a chlorophenyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane ring system. This can be achieved through transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as Pt(II) and Au(I) . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorophenyl group via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as serotonin receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-CHLOROPHENYL)METHANONE is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H23ClN2O

Molecular Weight

318.8 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H23ClN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2

InChI Key

CSQIPDRJAUDPME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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